benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound with a unique bicyclic structure
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c14-12-10-6-15(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8,14H2/t10-,11-/m0/s1 |
InChI Key |
UABVNKBYOZUUCV-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C2N)CN1C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C2N)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azabicyclohexane derivative with benzyl chloroformate under controlled conditions to introduce the benzyl group. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a unique azabicyclo structure, with the molecular formula and a molecular weight of 232.28 g/mol. It is characterized by an amino group and a carboxylate ester, which contribute to its chemical reactivity and potential biological activity. The stereochemistry, indicated by the (1R,5R) configuration, plays a crucial role in determining its interactions with biological targets.
Scientific Research Applications
This compound has various applications in medicinal chemistry and drug development due to its unique structural properties. It exhibits significant biological activity, particularly in medicinal chemistry, interacting with specific receptors and enzymes, potentially modulating their activity. The precise biological pathways influenced by this compound depend on its application, with noted potential therapeutic effects in various studies.
Interaction Studies
Interaction studies have shown that this compound can effectively bind to certain molecular targets, influencing their biological activity. The compound’s ability to interact with specific enzymes or receptors may lead to various therapeutic effects, making it a valuable candidate for further research in pharmacology.
Medicinal Chemistry
this compound is a bicyclic compound notable for its unique azabicyclo structure and potential medicinal applications. The compound has been noted for its potential therapeutic effects, particularly in modifying receptor and enzyme activities. Interaction studies indicate effective binding to specific molecular targets, influencing their biological functions. The mechanism involves binding to enzymes or receptors, which modulates their activity and leads to various biological effects. The compound shows promise in areas such as pain management and neuropharmacology.
Mechanism of Action
The mechanism of action of (1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid
Uniqueness
What sets (1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate apart from similar compounds is its benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Biological Activity
Benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound notable for its unique azabicyclo structure and potential medicinal applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅N₂O₂
- Molecular Weight : 232.28 g/mol
- Key Functional Groups : Amino group, carboxylate ester
The compound's stereochemistry, specifically the (1R,5R) configuration, is essential for its biological interactions and therapeutic potential.
Synthesis Methods
The synthesis of this compound typically involves several steps starting from readily available precursors. A common method includes the reaction of an azabicyclohexane derivative with benzyl chloroformate under controlled conditions to introduce the benzyl group. Solvents such as tetrahydrofuran (THF) are often used to optimize yield and purity .
Biological Activity
This compound exhibits significant biological activity across various domains:
1. Medicinal Chemistry Applications
- The compound has been noted for its potential therapeutic effects, particularly in modifying receptor and enzyme activities.
- Interaction studies indicate effective binding to specific molecular targets, influencing their biological functions.
- The mechanism involves binding to enzymes or receptors, which modulates their activity and leads to various biological effects.
- The exact pathways influenced depend on the specific application; however, the compound shows promise in areas such as pain management and neuropharmacology .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
